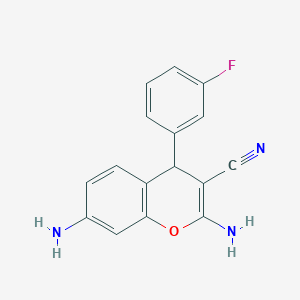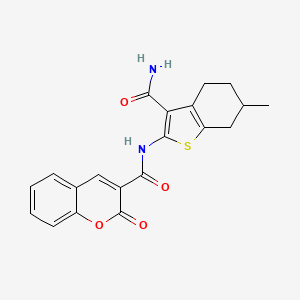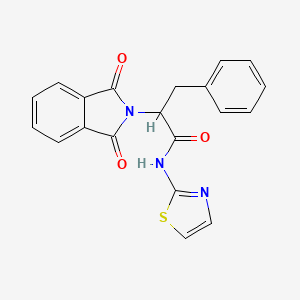
2-Pyrrolidinone, 1-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is an organic compound with the molecular formula C9H16N2O2. It is a derivative of pyrrolidinone, featuring a morpholinylmethyl group attached to the nitrogen atom of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- typically involves the reaction of 2-pyrrolidinone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Pyrrolidinone and morpholine.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Solvent: Toluene or ethanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C) and stirring for several hours.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholinylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often require catalysts like palladium or copper and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with different functional groups attached to the morpholinylmethyl moiety.
Scientific Research Applications
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Pyrrolidinone, 1-(4-morpholinylmethyl)- can be compared with other similar compounds such as:
2-Pyrrolidinone: The parent compound, which lacks the morpholinylmethyl group and has different chemical properties and applications.
1-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of the morpholinylmethyl group, used primarily as a solvent in various industrial processes.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups, often used in medicinal chemistry for their bioactive properties.
The uniqueness of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
34609-03-5 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-2-1-3-11(9)8-10-4-6-13-7-5-10/h1-8H2 |
InChI Key |
BVNIPVRQJNRXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)




![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)



![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)
